Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Catalog No.
S13690669
CAS No.
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carbox...

Product Name

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

IUPAC Name

ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3

InChI Key

CWRNOPBVFJGKPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2N)N=C1

Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 2090186-53-9) is a highly modular, bifunctional building block widely utilized in medicinal chemistry and combinatorial synthesis. Structurally, it features a partially saturated quinoline core with a primary amine at the sp3-hybridized C5 position and an ethyl ester at the sp2-hybridized C3 position [1]. This specific arrangement provides orthogonal handles for derivatization, allowing chemists to independently modify the saturated and aromatic rings. In procurement and process chemistry, this scaffold is prioritized for its ability to streamline the synthesis of complex 3D pharmacophores, such as C5a receptor antagonists and soluble guanylate cyclase (sGC) modulators, by bypassing multi-step functionalization of less advanced precursors [2].

Research Fit

1
Dual orthogonal handles enable regioselective library synthesis
2
Reported chemokine receptor (CCR5) antagonist scaffold for hit-to-lead chemistry
3
Supports AChE pathway engagement studies; 5-amino isomer is essential

Substituting Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate with its 5-oxo precursor or uncarboxylated analogs introduces significant synthetic bottlenecks. Using the 5-oxo derivative requires downstream reductive amination, which often suffers from poor yields, over-alkylation, and the need for harsh reducing agents that may compromise sensitive functional groups [1]. Conversely, employing the uncarboxylated 5-amino-5,6,7,8-tetrahydroquinoline eliminates the C3 ester handle, preventing the dual-axis functionalization required to build extended pharmacophores [2]. Furthermore, positional isomers like the 2-amino derivative restrict substituents to a planar geometry, failing to provide the 3D spatial extension necessary for targeting deep, hydrophobic receptor pockets [1].

Substitution Risk

AChE target
5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (active isomer)
2-amino or 4-amino positional isomers (inactive)
HSP90 binding
Ethyl ester (Kd detectable)
Free carboxylic acid (no binding)

Synthetic Efficiency: Direct Functionalization vs. Reductive Amination

For library generation, starting with Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate bypasses the need for late-stage reductive amination required when using the 5-oxo precursor. This pre-installed amine prevents over-alkylation and circumvents the use of harsh reducing agents, streamlining the synthetic route and improving overall yield for N-functionalized derivatives [1].

Evidence DimensionSynthetic steps and yield retention for N-alkylation
Target Compound Data1 step (direct alkylation/acylation, high yield)
Comparator Or BaselineEthyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (2 steps, prone to over-alkylation)
Quantified DifferenceEliminates 1 synthetic step; avoids typical 20-30% yield loss from reductive amination
ConditionsStandard parallel library synthesis

Procuring the pre-aminated scaffold accelerates hit-to-lead library generation and reduces reagent costs associated with multi-step functionalization.

CCR5 antagonist screening
Class-level inference
Substituted scaffold: active as CCR5 antagonist
Unsubstituted core: no activity
5-NH2 + 3-CO2Et are critical for chemokine receptor engagement
Preliminary pharmacological screen; specific assay details not publicly available

Pharmacophore Geometry: 3D Spatial Extension vs. Planar Conformation

The positioning of the amine at the C5 position on the saturated ring provides an sp3-hybridized, out-of-plane vector for substituents. In contrast, the 2-amino isomer restricts substituents to a planar, sp2-hybridized geometry. This 3D projection is critical for accessing deep, hydrophobic binding pockets, such as those in C5a receptors, which cannot accommodate flat aromatic extensions [1].

Evidence DimensionSubstituent trajectory and hybridization
Target Compound Datasp3-hybridized C5 attachment (dihedral angle out-of-plane)
Comparator Or BaselineEthyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (sp2-hybridized, ~0° dihedral angle)
Quantified DifferenceProvides 3D spatial extension vs. planar restriction
ConditionsReceptor pocket binding models (e.g., C5aR)

Selecting the 5-amino isomer is essential when targeting complex 3D receptor pockets that require non-planar ligand geometries for high-affinity binding.

AChE inhibition (IC50)
Class-level inference
5-amino series: IC50 3.1–9.6 µM
2-amino/4-amino isomers: IC50 > 100 µM (inactive)
Only the 5-amino regioisomer shows measurable AChE inhibition
Human recombinant AChE, Ellman's assay; patent-derived potency range

Orthogonal Derivatization: Dual-Axis Functionalization

The presence of the C3 ethyl ester provides a crucial secondary handle for derivatization compared to the uncarboxylated 5-amino-5,6,7,8-tetrahydroquinoline. The ester can be selectively hydrolyzed and amidated without affecting the C5 amine, enabling orthogonal, dual-axis functionalization. This is vital for constructing complex bifunctional molecules like sGC stimulators or extended kinase inhibitors [1].

Evidence DimensionOrthogonal derivatization sites
Target Compound Data2 distinct sites (C5 amine, C3 ester)
Comparator Or Baseline5-amino-5,6,7,8-tetrahydroquinoline (1 site)
Quantified Difference100% increase in orthogonal functionalization vectors
ConditionsStandard orthogonal protection/deprotection workflows

This bifunctionality makes the compound a superior building block for generating structurally diverse libraries compared to mono-functionalized analogs.

HSP90α binding (Kd)
Head-to-head
Kd = 19 µM (ethyl ester)
Free acid: binding not detected
Esterification required for HSP90α target engagement
2D ¹H-¹⁵N NMR chemical shift perturbation assay
Diversification handles
Data to verify
2 orthogonal handles (5-NH2 + 3-CO2Et) vs. 1 in mono-functional analogs
Enables sequential, protecting-group-free library elaboration
Based on standard reactivity assessment; verify under specific synthesis conditions

Combinatorial Library Generation for Hit-to-Lead Optimization

Due to its orthogonal reactivity at the C3 ester and C5 amine, this scaffold is the optimal choice for parallel synthesis workflows. It allows for independent functionalization, accelerating the generation of diverse libraries without cross-reactivity issues [1].

Synthesis of C5a Receptor Antagonists

The sp3-hybridized C5 amine provides the necessary out-of-plane vector for substituents to access deep hydrophobic pockets in the C5a receptor, making it a superior precursor compared to planar 2-amino isomers [2].

Development of Bifunctional GPCR and Kinase Ligands

The C3 carboxylate serves as a stable anchor or hinge-binding motif, while the C5 amine can be directed toward solvent-exposed regions, facilitating the design of highly specific, extended pharmacophores [1].

Application Fit

Application
Selection Property
Validation Focus
CCR5 chemokine receptor hit-to-lead chemistry
Reported antagonist activity in screening panel
Confirm CCR5 functional response in target assay
AChE pathway inhibitor design
5-amino regioisomer required for inhibition
Verify IC50 and selectivity over butyrylcholinesterase
HSP90 chemical probe fragment elaboration
Ethyl ester-dependent target engagement
Monitor hydrolysis; confirm Kd retention after derivatization
Diversified tetrahydroquinoline library synthesis
Two orthogonal reactive handles
Orthogonality under library synthesis conditions

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

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